2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide
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Overview
Description
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-B]pyridine Core: This step involves the condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide in DMF at 50°C.
Cyclization and Functionalization: The intermediate product undergoes intramolecular cyclization and subsequent functionalization to introduce the triazole and phenyl groups.
Final Coupling: The final step involves coupling the functionalized intermediate with N-cyclopropylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Thioether derivatives.
Scientific Research Applications
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide stands out due to its cyclopropylacetamide moiety, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C20H18N6OS2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C20H18N6OS2/c21-16-14-7-4-10-22-19(14)29-17(16)18-24-25-20(26(18)13-5-2-1-3-6-13)28-11-15(27)23-12-8-9-12/h1-7,10,12H,8-9,11,21H2,(H,23,27) |
InChI Key |
GZOAUMGWNKRVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C5=C(S4)N=CC=C5)N |
Origin of Product |
United States |
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